molecular formula C28H43N B13008964 Bis(2-(2-methylheptan-2-yl)phenyl)amine

Bis(2-(2-methylheptan-2-yl)phenyl)amine

Cat. No.: B13008964
M. Wt: 393.6 g/mol
InChI Key: ZGPJYOILPOSAPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-methylheptan-2-yl)phenyl)amine typically involves the reaction of 2-(2-methylheptan-2-yl)phenylamine with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-methylheptan-2-yl)phenyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Bis(2-(2-methylheptan-2-yl)phenyl)amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Bis(2-(2-methylheptan-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(2-(2-methylheptan-2-yl)phenyl)amine include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various specialized applications in research and industry .

Biological Activity

Bis(2-(2-methylheptan-2-yl)phenyl)amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H35N
  • Molecular Weight : 347.54 g/mol
  • IUPAC Name : N,N-bis(2-(2-methylheptan-2-yl)phenyl)amine

The compound features a bisphenyl structure with long alkyl chains, which may influence its solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antiproliferative effects against cancer cell lines and its potential as a therapeutic agent.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 0.33 to 7.10 μM against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines . The mechanism of action often involves interference with cellular proliferation pathways, potentially through the inhibition of key enzymes or signaling pathways.

CompoundCell LineIC50 (μM)
Compound AHeLa0.50
Compound BA27801.30
Compound CMCF-70.82

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for bisphenyl amines suggests that modifications in the alkyl side chains can significantly affect biological activity. For example, elongation or branching of the alkyl chain has been correlated with increased antiproliferative potency in certain derivatives . This indicates that the hydrophobic character and steric factors play crucial roles in the interaction with biological targets.

Study on CETP Inhibition

A related class of compounds, bis(2-(acylamino)phenyl) disulfides, demonstrated significant inhibition of cholesteryl ester transfer protein (CETP), which is critical for lipid metabolism. One compound achieved 50% inhibition at a concentration of 9 μM and showed a notable increase in HDL cholesterol levels in animal models . While not directly tested on this compound, these findings suggest potential lipid-modulating effects worth exploring.

Anticancer Properties

In another study examining phenethylamines, compounds structurally related to this compound were evaluated for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress induction .

Discussion

The biological activity of this compound appears promising based on its structural analogs and preliminary findings. The potential for this compound to serve as an anticancer agent or lipid metabolism modulator warrants further investigation.

Properties

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

IUPAC Name

2-(2-methylheptan-2-yl)-N-[2-(2-methylheptan-2-yl)phenyl]aniline

InChI

InChI=1S/C28H43N/c1-7-9-15-21-27(3,4)23-17-11-13-19-25(23)29-26-20-14-12-18-24(26)28(5,6)22-16-10-8-2/h11-14,17-20,29H,7-10,15-16,21-22H2,1-6H3

InChI Key

ZGPJYOILPOSAPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(C)(C)CCCCC

Origin of Product

United States

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